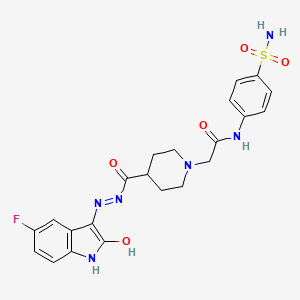
hCA/VEGFR-2-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
hCA/VEGFR-2-IN-4, also known as compound 15b, is an indolinylbenzenesulfonamide. It serves as a potential dual inhibitor targeting cancer-related human carbonic anhydrases IX and XII, as well as vascular endothelial growth factor receptor 2. This compound exhibits significant inhibitory activity against these targets, making it a promising candidate for cancer treatment .
準備方法
The synthesis of hCA/VEGFR-2-IN-4 involves the preparation of indolinylbenzenesulfonamide derivatives. The synthetic route typically includes the following steps:
Formation of Indolinone Core: The indolinone core is synthesized through a cyclization reaction involving aniline derivatives and isocyanates.
Sulfonamide Formation: The indolinone core is then reacted with benzenesulfonyl chloride to form the sulfonamide derivative.
Final Coupling: The sulfonamide derivative is coupled with various substituents to yield the final compound, this compound.
化学反応の分析
hCA/VEGFR-2-IN-4 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
hCA/VEGFR-2-IN-4 has several scientific research applications:
Chemistry: It is used as a model compound for studying dual inhibition mechanisms and structure-activity relationships.
Biology: The compound is utilized in biological assays to investigate its inhibitory effects on carbonic anhydrases and vascular endothelial growth factor receptor 2.
Medicine: this compound shows potential as an anticancer agent due to its ability to inhibit key enzymes and receptors involved in cancer progression.
Industry: The compound can be used in the development of new therapeutic agents and in drug discovery research
作用機序
The mechanism of action of hCA/VEGFR-2-IN-4 involves the inhibition of carbonic anhydrases IX and XII, as well as vascular endothelial growth factor receptor 2. The compound binds to the active sites of these enzymes and receptors, preventing their normal function. This inhibition leads to reduced tumor growth and angiogenesis, making it a promising candidate for cancer therapy .
類似化合物との比較
hCA/VEGFR-2-IN-4 is unique due to its dual inhibitory activity. Similar compounds include:
BMS-690514: A potent inhibitor of epidermal growth factor receptor and vascular endothelial growth factor receptor.
VEGFR2-IN-3: A potent inhibitor of vascular endothelial growth factor receptor 2.
hCA/VEGFR-2-IN-2: Another indolinylbenzenesulfonamide with dual inhibitory activity against carbonic anhydrases and vascular endothelial growth factor receptor 2.
These compounds share similar inhibitory targets but differ in their chemical structures and specific inhibitory profiles, highlighting the uniqueness of this compound.
特性
分子式 |
C22H23FN6O5S |
|---|---|
分子量 |
502.5 g/mol |
IUPAC名 |
N-[(5-fluoro-2-hydroxy-1H-indol-3-yl)imino]-1-[2-oxo-2-(4-sulfamoylanilino)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H23FN6O5S/c23-14-1-6-18-17(11-14)20(22(32)26-18)27-28-21(31)13-7-9-29(10-8-13)12-19(30)25-15-2-4-16(5-3-15)35(24,33)34/h1-6,11,13,26,32H,7-10,12H2,(H,25,30)(H2,24,33,34) |
InChIキー |
WPEPLSTVKMUEGZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)N=NC2=C(NC3=C2C=C(C=C3)F)O)CC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12394548.png)
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5R,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12394553.png)

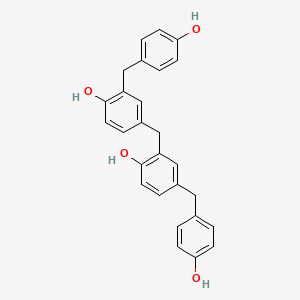
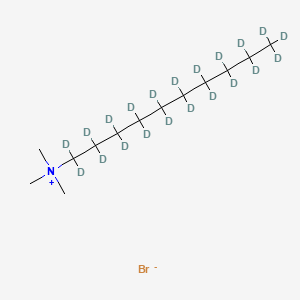

![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
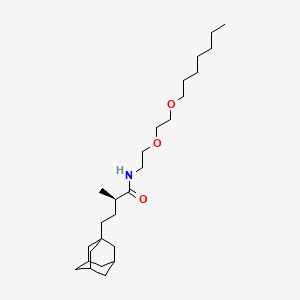
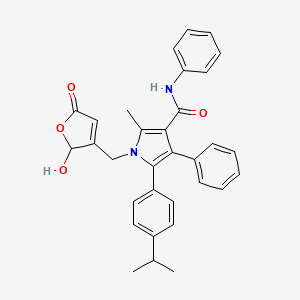
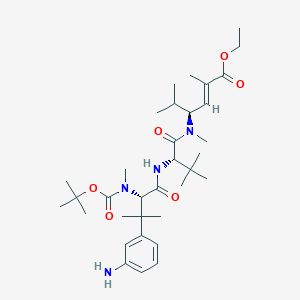

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12394627.png)
